3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile
Overview
Description
3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile is a heterocyclic compound with the molecular formula C10H11N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a nitrile, the compound can be synthesized through a series of condensation and cyclization reactions, often facilitated by catalysts or specific reagents to ensure the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet production demands. This often includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound can be used in the design of bioactive molecules. Its fused ring system is similar to structures found in many natural products and pharmaceuticals, making it a useful scaffold for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and structural features make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine: Another fused ring system with similar structural features.
Hexahydropyrimido[4,5-b]quinoline: A compound with a different ring fusion pattern but similar chemical properties.
Pyrimido[4,5-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research.
Properties
IUPAC Name |
3-oxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-9-4-2-1-3-5-13(9)7-12-10(8)14/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKTGYEPNEQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)N=CN2CC1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170383 | |
Record name | 3,5,6,7,8,9-Hexahydro-3-oxopyrimido[1,6-a]azepine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76140-89-1 | |
Record name | 3,5,6,7,8,9-Hexahydro-3-oxopyrimido[1,6-a]azepine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76140-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6,7,8,9-Hexahydro-3-oxopyrimido[1,6-a]azepine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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